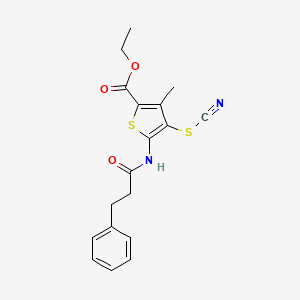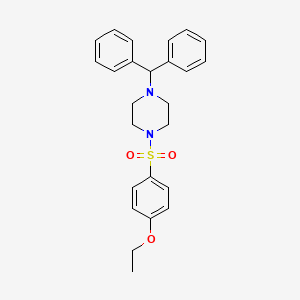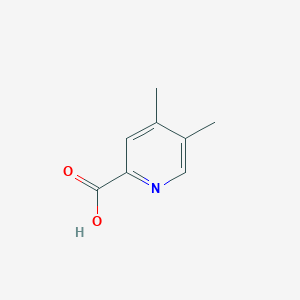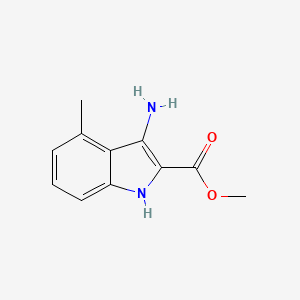![molecular formula C19H22N6O4S B2648601 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 923479-93-0](/img/structure/B2648601.png)
4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is an intricate chemical compound of substantial interest in the fields of chemistry, biology, and pharmacology. This compound exhibits unique structural properties that make it a subject of research, especially in drug design and materials science. Its structural complexity offers a versatile framework for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves a multi-step process starting from basic chemical reagents. The preparation begins with the synthesis of the core imidazo[2,1-f]purine structure, followed by the introduction of isobutyl, dimethyl, and benzenesulfonamide groups through a series of substitution reactions. Common reagents used in these steps include various halides, sulfonamides, and catalytic agents under controlled temperatures and pressures to ensure specific reaction pathways and yields.
Industrial Production Methods
Industrial-scale synthesis leverages optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis robots, and rigorous quality control protocols. Large-scale production often also incorporates environmentally friendly methods to minimize waste and energy consumption, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes various types of chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can modify specific parts of the molecule without altering the core structure.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halides and nucleophiles in the presence of catalytic amounts of acids or bases.
Major Products Formed
These reactions yield a range of derivatives with varied functional groups, each potentially offering different biological or chemical properties, making this compound highly versatile for further development.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is used as a precursor in the synthesis of more complex molecules. Its structure facilitates the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is valuable for studying enzyme inhibition, as its structure can mimic natural substrates of certain enzymes, making it a useful tool in biochemistry and molecular biology.
Medicine
The compound’s potential medicinal applications include antiviral, antibacterial, and anticancer properties. Researchers investigate its efficacy as a lead compound for new drug development, focusing on its interactions with biological targets.
Industry
Industrial applications include its use in the synthesis of specialty chemicals, polymers, and materials that require specific structural features provided by this compound.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their activity. The molecular pathways affected include signal transduction pathways and metabolic processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide stands out due to its unique structural elements and functional group arrangement. Similar compounds include:
4-(3-isopropyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
This compound analogs with varying side chains or substituents
These related compounds help to highlight the specificity and unique reactivity of this compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[4,7-dimethyl-2-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)13-5-7-14(8-6-13)30(20,28)29/h5-8,10-11H,9H2,1-4H3,(H2,20,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDABRTVCFJBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2648519.png)

![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)
![tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate](/img/structure/B2648525.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE](/img/structure/B2648528.png)


![3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2648535.png)

![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2648537.png)



